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Key Pharmacokinetic Parameters of Fosinoprilat

Parameter Value / Range Conditions & Notes

Plasma Protein
Binding (PPB)

>95% [1],

~99.4% [2]

Highly bound to plasma proteins.

Volume of
Distribution (Vss)

~10 L [3] Relatively small. In CHF patients, Vss is similar to healthy

subjects [4] [5].

Clearance (CL) 26 - 39 mL/min

[2]

Total body clearance.

Elimination Half-Life
(t₁/₂)

~12 hours [6]

[2]

Effective half-life in hypertensive patients. May be

prolonged in heart failure (e.g., 14 hours) [2].

Detailed Pharmacokinetic Profile and Experimental
Data
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The provided PK parameters are derived from specific clinical studies. Understanding the experimental

context is crucial for accurate interpretation.

Absorption and Metabolism: Fosinopril is a prodrug hydrolyzed in the liver and gastrointestinal
mucosa to its active form, fosinoprilat [6] [7] [1]. The absolute bioavailability of fosinopril is

approximately 30-36% [6] [3] [2].
Dual Pathway of Elimination: Fosinoprilat is eliminated equally by the kidneys and the liver [6] [3]

[2]. This balanced clearance means that if one pathway is impaired, the other can compensate,
preventing drug accumulation [6] [7]. This is a key differentiator from other ACE inhibitors that rely

primarily on renal excretion.

Key Experimental Protocols and Findings

The following methodologies from pivotal studies provide the evidence for the PK parameters.

Study 1: Pharmacokinetics in Congestive Heart Failure (CHF)

Objective: To compare the PK of fosinopril/fosinoprilat in patients with established CHF versus

matched healthy controls [4] [5].
Methodology: An open-label study where 10 CHF patients and 10 control subjects received both

intravenous and oral doses of fosinopril. Plasma concentrations of fosinoprilat and serum ACE activity
were measured over time [5].

Key Findings: No significant differences in Cmax, AUC, or Vss were found between CHF patients
and controls. The study concluded that the dual excretory pathways prevent undue accumulation of

fosinoprilat in CHF patients [4] [5].

Study 2: Pharmacokinetics in Hemodialysis Patients

Objective: To investigate the PK and pharmacodynamics of fosinoprilat in patients with end-stage
renal disease undergoing hemodialysis [8].

Methodology: An open-label, randomized study in six hemodialysis patients. Participants received
intravenous 14C-fosinoprilat and oral 14C-fosinopril sodium. Blood and dialysate samples were

analyzed for drug concentration and ACE inhibition [8].
Key Findings: The total body clearance of fosinoprilat in these anephric patients was approximately

half that of subjects with normal renal function. Hemodialysis cleared only about 1.5% of the
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administered dose, confirming that the drug is not significantly dialyzable. Dosage modification or

supplemental dosing after dialysis was deemed unnecessary [8].

Study 3: Cross-Racial Pharmacokinetic Comparison

Objective: To compare the PK of fosinoprilat after intravenous administration between healthy
Chinese and White men [9].

Methodology: A study of 12 Chinese men receiving a 7.5 mg IV dose of fosinoprilat, with data
compared to a previous study in nine White men using the same protocol [9].

Key Findings: Chinese subjects had a significantly lower Vss and total clearance than White
subjects. The researchers hypothesized that this could be related to differences in plasma protein

binding, liver elimination function, and kidney excretory function [9].

Visualizing Fosinoprilat's Pharmacokinetic
Relationships

The diagram below illustrates the journey of fosinopril through the body, its conversion to the active

metabolite fosinoprilat, and the key pharmacokinetic relationships and parameters discussed.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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